molecular formula C11H9FN2 B1456664 4-(3-Fluorophenyl)pyridin-3-amine CAS No. 1374664-62-6

4-(3-Fluorophenyl)pyridin-3-amine

Cat. No.: B1456664
CAS No.: 1374664-62-6
M. Wt: 188.2 g/mol
InChI Key: CHINMZLIUFUWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring through an amine group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Scientific Research Applications

4-(3-Fluorophenyl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Safety and Hazards

The compound is considered hazardous, with hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(3-Fluorophenyl)pyridin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The compound has been shown to inhibit TRKA, a subtype of TRKs, with an IC50 value of 56 nM . This inhibition affects the downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to inhibit the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . Additionally, it shows selectivity for the MCF-7 cell line and HUVEC cell line . The compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of TRKs and other related proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the kinase domain of TRKA, leading to its inhibition . This inhibition prevents the phosphorylation of the kinase domain, thereby blocking the downstream signaling pathways . Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . Long-term studies have shown that the compound maintains its inhibitory effects on TRKA and related signaling pathways, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKA activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and behavioral changes . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of fluorinated pyridines, including 4-(3-Fluorophenyl)pyridin-3-amine, often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Comparison with Similar Compounds

    4-Fluorophenylpyridine: Similar structure but lacks the amine group.

    3-Fluorophenylpyridine: Fluorine atom is positioned differently on the phenyl ring.

    4-(4-Fluorophenyl)pyridin-3-amine: Fluorine atom is positioned differently on the phenyl ring.

Uniqueness: 4-(3-Fluorophenyl)pyridin-3-amine is unique due to the specific positioning of the fluorine atom and the presence of the amine group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(3-fluorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHINMZLIUFUWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101294497
Record name 3-Pyridinamine, 4-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374664-62-6
Record name 3-Pyridinamine, 4-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374664-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinamine, 4-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluorophenyl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
4-(3-Fluorophenyl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
4-(3-Fluorophenyl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
4-(3-Fluorophenyl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
4-(3-Fluorophenyl)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
4-(3-Fluorophenyl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.